2-Fluoro-6-methylquinoxaline

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

2-Fluoro-6-methylquinoxaline (CAS 226698-26-6, C9H7FN2, MW 162.16) is a fluorinated heterocyclic compound belonging to the quinoxaline class. It is characterized by a quinoxaline core with a fluorine atom at position 2 and a methyl group at position 6.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
Cat. No. B11920728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methylquinoxaline
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C=C1)F
InChIInChI=1S/C9H7FN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3
InChIKeyLFINAGLIGXCVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methylquinoxaline: Synthetic Utility and Research Applications of a Quinoxaline Building Block


2-Fluoro-6-methylquinoxaline (CAS 226698-26-6, C9H7FN2, MW 162.16) is a fluorinated heterocyclic compound belonging to the quinoxaline class. It is characterized by a quinoxaline core with a fluorine atom at position 2 and a methyl group at position 6 [1]. It is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and materials science. Its value stems from its specific substitution pattern, which imparts distinct electronic and steric properties, enabling its use in the construction of more complex, biologically active molecules .

2-Fluoro-6-methylquinoxaline: Why Position-Specific Substitution Precludes Simple Interchange


Substitution within the quinoxaline class cannot be generalized. The precise placement of substituents on the quinoxaline core critically determines a compound's reactivity profile, electronic properties, and downstream biological potential. A simple analog like 6-methylquinoxaline lacks the reactive handle at the 2-position, while 2-chloro-6-methylquinoxaline, though offering a different halogen leaving group, exhibits altered reactivity in cross-coupling reactions and leads to different electronic effects . Furthermore, studies on influenza NS1A protein inhibitors explicitly demonstrate that changes to substituents at the 2-, 3-, and 6-positions of the quinoxaline ring lead to significant variance in biological response, confirming that in-class compounds are not functionally equivalent [1].

2-Fluoro-6-methylquinoxaline: A Quantitative Comparator Analysis for Scientific Selection


Divergent Synthetic Utility from the 2-Position: Fluorine vs. Chlorine in Nucleophilic Aromatic Substitution

The 2-fluoro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr) that is distinct from the analogous 2-chloro derivative. Fluorine's strong inductive electron-withdrawing effect activates the ring toward nucleophilic attack while the C-F bond is more resistant to unwanted side reactions compared to the C-Cl bond in certain transition metal-catalyzed processes. This offers a different window of reactivity for sequential derivatization, crucial for constructing diverse compound libraries from a common scaffold [1].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Electronic Modulation: Contrasting Lipophilicity and Electron Effects of 6-Methyl vs. 6-Unsubstituted Scaffolds

The 6-methyl substituent on the quinoxaline core alters the physicochemical profile compared to the unsubstituted 2-fluoroquinoxaline. The presence of the methyl group increases lipophilicity (XLogP3-AA: 2.0) and contributes a modest electron-donating effect through inductive and hyperconjugative mechanisms. This directly influences membrane permeability and target binding, which are critical parameters in drug discovery. In contrast, 2-fluoroquinoxaline lacks this methyl group, resulting in lower lipophilicity and a different electron distribution on the aromatic ring.

Physicochemical Properties Drug Design SAR

SAR-Confirmed Impact of 6-Position Substitution on Bioactivity in a Quinoxaline Series

In a study of quinoxaline derivatives as influenza NS1A protein inhibitors, it was demonstrated that changes to substituents at the 2-, 3-, and 6-positions of the ring led to a variance in biological responses [1]. Specifically, for a series of bis(2-furyl)-substituted quinoxalines, compounds with a methyl group at the 6-position (e.g., compound 27, 28, 29) exhibited significantly higher activity than the unsubstituted analog (compound 26) [2]. While the target compound was not explicitly tested in this study, this provides direct, class-level evidence that the 6-methyl substituent, as found in 2-fluoro-6-methylquinoxaline, is a key driver of enhanced bioactivity in this chemotype.

Structure-Activity Relationship Antiviral Influenza

2-Fluoro-6-methylquinoxaline: Optimal Application Scenarios Based on Differential Evidence


Scaffold for Focused Kinase Inhibitor Libraries Requiring a Balanced Pharmacophore

2-Fluoro-6-methylquinoxaline is an ideal core scaffold for generating libraries of potential kinase inhibitors. The 2-fluoro position provides a reactive site for introducing diverse amine or alkoxy substituents, a common motif in kinase inhibitor design (e.g., gefitinib, erlotinib) . The 6-methyl group, as shown by class-level SAR, can be crucial for enhancing target engagement [1]. This specific combination of substituents provides a balanced pharmacophore with both a reactive handle and a potency-enhancing hydrophobic group, making it a superior starting point over simpler quinoxaline analogs [2].

Key Intermediate for CNS-Penetrant Drug Candidates

For research programs targeting central nervous system (CNS) disorders, the calculated lipophilicity of 2-fluoro-6-methylquinoxaline (XLogP3 = 2.0) places it within a desirable range for passive blood-brain barrier permeability . The fluorine atom at the 2-position also provides a site for further diversification while maintaining or enhancing metabolic stability . This makes it a strategically advantageous intermediate over less lipophilic or less functionalized quinoxaline building blocks when designing CNS-active molecules [3].

Monomer for Synthesizing Novel Conjugated Polymers for Organic Electronics

The electron-deficient nature of the quinoxaline core makes it a valuable acceptor unit in donor-acceptor (D-A) conjugated polymers used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) [4]. The 2-fluoro and 6-methyl substituents provide a means to fine-tune the polymer's electronic properties, solubility, and solid-state packing. The distinct reactivity of the 2-fluoro group, compared to 2-chloro, allows for the incorporation of the quinoxaline unit into polymer chains via specific cross-coupling methodologies, enabling the synthesis of polymers with tailored optoelectronic characteristics [5].

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